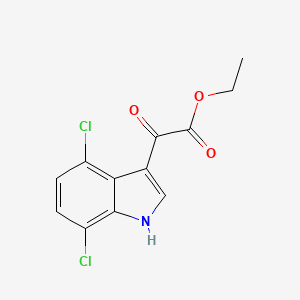
Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat ist eine chemische Verbindung, die zur Indol-Familie gehört. Indole sind heterocyclische Verbindungen, die aufgrund ihres Vorkommens in vielen Naturstoffen und Pharmazeutika weit verbreitet sind. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein von zwei Chloratomen an den Positionen 4 und 7 des Indolrings aus, was seine chemischen Eigenschaften und Reaktivität signifikant beeinflussen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat beinhaltet typischerweise die Reaktion von 4,7-Dichlorindol mit Ethyl-Oxalylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, die als Katalysator wirkt. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-5 °C, um sicherzustellen, dass die Reaktion effizient abläuft.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat einen kontinuierlichen Prozess beinhalten, um die Ausbeute und Effizienz zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu einem konsistenteren und skalierbaren Produktionsverfahren führen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydroxy-Derivaten führen.
Substitution: Die Chloratome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Oxo-Derivate entstehen, während durch Reduktion Hydroxy-Derivate entstehen können. Substitutionsreaktionen können zu einer Vielzahl von substituierten Indol-Derivaten führen.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung konzentriert sich auf das Potenzial der Verbindung als pharmazeutisches Zwischenprodukt.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Chloratomen kann seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen und so deren Aktivität modulieren. Die genauen beteiligten Pfade hängen vom spezifischen biologischen oder chemischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(4,7-Dichlor-3-indolyl)-2-oxoacetat kann mit anderen Indol-Derivaten verglichen werden, wie z. B.:
Ethyl-2-(4-Chlor-3-indolyl)-2-oxoacetat: Ähnliche Struktur, aber nur mit einem Chloratom, was seine Reaktivität und biologische Aktivität beeinflussen kann.
Ethyl-2-(3-Indolyl)-2-oxoacetat: Ohne Chloratome, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
Eigenschaften
Molekularformel |
C12H9Cl2NO3 |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
ethyl 2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11(16)6-5-15-10-8(14)4-3-7(13)9(6)10/h3-5,15H,2H2,1H3 |
InChI-Schlüssel |
IAXQTPSAGHKFOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


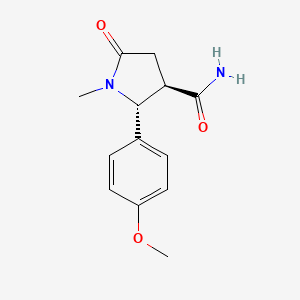
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
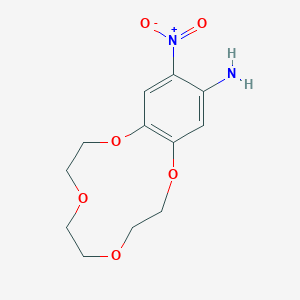



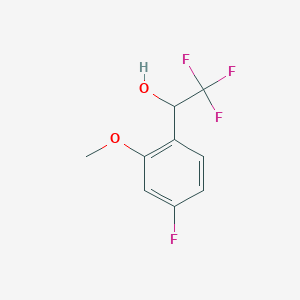
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)
![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

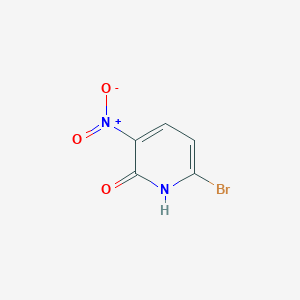
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
